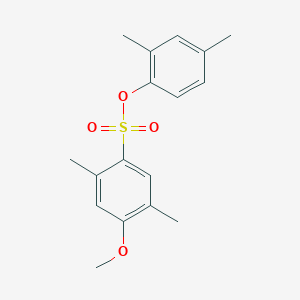

2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLOBJAZNLZXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 2,4-dimethylphenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides or thiols.

Scientific Research Applications

2,4-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or proteins, leading to modifications that can alter their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The compound’s properties are heavily influenced by the positions and nature of substituents on its aromatic rings. Below is a comparative analysis with key analogs:

EDG: Electron-donating group; *EWG: Electron-withdrawing group

- Electron-Donating vs. Electron-Withdrawing Substituents: The target compound’s 2,4-dimethylphenyl group provides electron density to the aromatic ring, facilitating electrophilic substitution reactions. In contrast, dichlorophenyl analogs (e.g., 355421-74-8) exhibit reduced reactivity due to electron withdrawal by chlorine atoms . Methoxy groups in the benzenesulfonyl moiety enhance solubility in polar solvents, whereas triazine derivatives with octyloxy chains (e.g., compounds) prioritize compatibility with non-polar matrices .

Research Findings and Trends

Recent studies highlight the growing use of 2,4-dimethylphenyl-containing compounds in advanced materials. For instance:

Biological Activity

Overview

2,4-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate (CAS No. 693238-54-9) is an organic compound with the molecular formula C₁₇H₂₀O₄S. It belongs to the class of sulfonate esters, which are known for their diverse applications in organic synthesis and industrial processes. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀O₄S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | (2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the sulfonate group. This group acts as a good leaving group, facilitating interactions with nucleophiles such as amines and thiols. The compound may also undergo oxidation and reduction reactions, which can lead to the formation of bioactive derivatives.

Enzyme Interaction

The compound may interact with specific enzymes or proteins within biological systems. Such interactions can lead to modifications that alter enzyme activity or function. For example, sulfonates have been shown to affect enzyme mechanisms in biochemical assays. Further research is needed to elucidate these interactions specifically for this compound.

Case Studies

- Anticancer Activity : A study focused on methoxy-substituted compounds revealed that modifications led to enhanced anticancer activity through inhibition of tubulin polymerization. This mechanism is critical for cancer cell proliferation and survival .

- Biochemical Probes : Research has utilized sulfonate esters as probes in chemical biology to study enzyme mechanisms. The ability of these compounds to modify enzyme activity suggests that this compound could serve similar roles in biochemical studies.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethylphenol under controlled conditions. Key steps include:

- Esterification: Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group and facilitate nucleophilic attack on the sulfonyl chloride .

- Temperature Control: Maintain temperatures between 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure by H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- H NMR and C NMR: Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy/methyl groups (δ 3.8 ppm for OCH, δ 2.1–2.6 ppm for CH) to confirm substitution patterns .

- IR Spectroscopy: Identify sulfonate ester S=O stretches (1350–1200 cm) and aromatic C-H bends (700–900 cm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 348.12) and fragmentation patterns .

Data Interpretation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in substituent positions .

Q. How can researchers assess the purity and stability of this sulfonate ester under storage conditions?

Methodological Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm. Purity >98% is acceptable for most studies .

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Hydrolysis products (e.g., free sulfonic acid) indicate instability .

- Moisture Control: Store in desiccators with silica gel to prevent hydrolysis of the sulfonate ester bond .

Advanced Research Questions

Q. How do the electron-donating substituents (methoxy, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects: The 4-methoxy group activates the benzene ring via resonance, increasing electrophilicity at the para position. Methyl groups at 2,5-positions sterically hinder nucleophilic attack at adjacent positions .

- Experimental Design: Compare reaction rates with analogs lacking methyl/methoxy groups (e.g., using Hammett plots) to quantify substituent effects .

Case Study: In SNAr reactions, the methoxy group enhances reactivity with amines, while steric bulk from 2,5-dimethyl groups limits regioselectivity .

Q. What mechanistic insights exist for the hydrolysis of this sulfonate ester under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis: Protonation of the sulfonate oxygen leads to cleavage of the S-O bond, forming 2,4-dimethylphenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid. Monitor via H NMR (disappearance of δ 7.1 ppm aryl-O-SO signal) .

- Basic Hydrolysis: OH attacks the electrophilic sulfur, forming a sulfonate salt. Kinetic studies (e.g., varying pH) reveal pseudo-first-order dependence on hydroxide concentration .

Computational Support: Molecular dynamics simulations can model transition states and predict hydrolysis pathways .

Q. Are there documented applications of this compound as an intermediate in drug discovery or materials science?

Methodological Answer:

- Drug Discovery: Derivatives of 2,4-dimethylphenyl sulfonates have been used as protease inhibitors or kinase modulators. Evaluate bioactivity via enzymatic assays (e.g., IC determination) .

- Materials Science: The sulfonate group enhances solubility in polar solvents, making it a candidate for polymer electrolytes. Test conductivity in composite films .

Synthetic Utility: The compound’s stability and functional groups allow derivatization (e.g., Suzuki coupling via boronic acid intermediates) .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine bond lengths (e.g., S-O ≈ 1.43 Å) and dihedral angles between aromatic rings to confirm steric interactions .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL achieves R-factors < 0.05 .

Example: In related sulfonates, the 2,4-dimethylphenyl group adopts a near-perpendicular orientation relative to the sulfonate ring to minimize steric clash .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.